The Enigmatic Chemistry of Sodium Pangamate: A Technical Review of its Structure and Synthesis
The Enigmatic Chemistry of Sodium Pangamate: A Technical Review of its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium pangamate, often referred to by the controversial and scientifically unrecognized term "Vitamin B15," is the sodium salt of pangamic acid. Theoretically, pangamic acid is an ester of D-gluconic acid and N,N-dimethylglycine (DMG).[1][2] First isolated from apricot kernels in 1951 by Ernst T. Krebs Sr. and Jr., it was purported to possess a wide range of therapeutic benefits, including enhancing cellular respiration and acting as a methyl donor.[1][3] Despite its historical promotion, particularly in the former Soviet Union, the chemical identity, biological activity, and synthesis of a consistent, verifiable sodium pangamate compound have been subjects of considerable debate and skepticism within the scientific community.[4][5] This technical guide provides a comprehensive overview of the theoretical chemical structure of sodium pangamate, summarizes the available information on its synthesis, and presents the associated physicochemical data, while also addressing the significant controversies and inconsistencies reported in the literature.
Chemical Structure
The purported chemical structure of sodium pangamate is that of sodium 6-O-(N,N-dimethylglycinyl)-D-gluconate.[6] This structure consists of a D-gluconic acid backbone esterified at the C6 hydroxyl group with the carboxyl group of N,N-dimethylglycine. The carboxyl group of the gluconate moiety exists as a sodium salt.[1]
Caption: Theoretical Chemical Structure of Sodium Pangamate
Physicochemical Properties
Quantitative data for a pure, universally accepted standard of sodium pangamate is sparse due to the inconsistencies in commercially available products.[1][4] The theoretical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈NNaO₈ | [1][7] |
| Molecular Weight | 303.24 g/mol | [1][7] |
| CAS Registry Number | 6888-14-8 | [1] |
| Melting Point | 167–168°C (with decomposition) | [1] |
| Solubility | Water-soluble | [1] |
Synthesis of Sodium Pangamate: A Review of Methodologies
The synthesis of sodium pangamate has been a significant point of contention. The original methods patented by Krebs have been reported by other researchers as not being reproducible.[4] Commercial preparations labeled as "pangamic acid" or its salts have been found to be highly variable in composition, with some samples containing only lactose (B1674315) or mixtures of other compounds like calcium gluconate and dimethylglycine.[1][4]
A generalized workflow for the synthesis of pangamic acid salts, based on patent literature, involves the esterification of D-gluconic acid (or its lactone) with an N,N-dimethylglycine derivative, followed by neutralization.
Caption: Generalized Synthesis Workflow for Pangamic Acid Salts
Experimental Protocols (Based on Patent Literature)
The following protocols are generalized from patent descriptions and should be approached with the understanding that their reproducibility has been questioned.[4][8]
Method 1: Two-Step Synthesis of Sodium Pangamate [1]
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Formation of Pangamic Acid Hydrochloride:
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Pangamic acid is reacted with copper(II) chloride (CuCl₂) in a dichloromethane (B109758) (CH₂Cl₂) solvent.
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The resulting product is pangamic acid hydrochloride. Reported yields for this step are in the range of 60-70%.
-
-
Neutralization:
-
The pangamic acid hydrochloride is neutralized with a solution of sodium bicarbonate (NaHCO₃).
-
The final product is sodium pangamate. Reported yields for this step are approximately 85%.
-
Method 2: Esterification and Neutralization for Calcium Pangamate (Adaptable for Sodium Salt) [8]
-
Esterification:
-
D-gluconic acid or its lactone is esterified with dimethylglycine hydrochloride in an aqueous medium.
-
The reaction is catalyzed by sulfuric acid and conducted at a temperature between 30°C and 70°C.
-
-
Concentration:
-
The resulting esterification product is concentrated.
-
-
Neutralization:
-
The concentrated product is neutralized. For calcium pangamate, calcium carbonate is used. To obtain sodium pangamate, a suitable sodium base such as sodium carbonate or sodium hydroxide (B78521) would theoretically be substituted. The patent claims a high yield (up to 80%) for the calcium salt.
-
Controversy and Related Compounds
It is critical for researchers to be aware that the term "pangamic acid" has been applied to a variety of substances.[4] One such compound is diisopropylamine (B44863) dichloroacetate (B87207) (DADA), which is chemically distinct from the theoretical structure of pangamic acid.[9] DADA is the diisopropylamine salt of dichloroacetic acid and has been marketed in some countries for liver conditions.[9][10] Some commercial "Vitamin B15" products have been found to contain DADA or other unrelated compounds.[11] Mutagenicity concerns have been raised for some of these alternative formulations, particularly those containing diisopropylamine dichloroacetate and dimethylglycine mixed with sodium nitrite.[4]
Conclusion
While the theoretical chemical structure of sodium pangamate is well-defined as the sodium salt of the ester of D-gluconic acid and N,N-dimethylglycine, its practical existence as a pure, verifiable compound is fraught with ambiguity. The historical synthesis methods have been questioned for their reproducibility, and commercial products have demonstrated significant compositional variability. Researchers and drug development professionals investigating the biological effects attributed to "Vitamin B15" must exercise extreme caution in identifying and characterizing their starting materials. Any investigation should begin with rigorous analytical chemistry to determine the precise chemical identity and purity of the substance , rather than relying on historical labels. The information presented in this guide serves as a summary of the available, albeit controversial, data on sodium pangamate's structure and synthesis.
References
- 1. Sodium pangamate (6888-14-8) for sale [vulcanchem.com]
- 2. Pangamic acid | C10H19NO8 | CID 45934203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. isom.ca [isom.ca]
- 4. Pangamic acid - Wikipedia [en.wikipedia.org]
- 5. PANGAMIC ACID | 11006-56-7 [chemicalbook.com]
- 6. Sodium pangamate | C10H18NNaO8 | CID 45934202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. US3907869A - Method of producing calcium pangamate - Google Patents [patents.google.com]
- 9. Diisopropylamine dichloroacetate - Wikipedia [en.wikipedia.org]
- 10. chembk.com [chembk.com]
- 11. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
